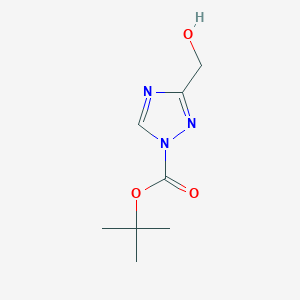

![molecular formula C12H13ClN2 B1327136 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 1152536-83-8](/img/structure/B1327136.png)

1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones, which can be obtained from the reaction of hydrazines with carbonyl compounds. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved through a Knoevenagel condensation followed by a cyclization reaction . Similarly, the synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane involves the reaction of antipyrine derivatives with aldehydes . These methods highlight the versatility of pyrazole synthesis, which can be tailored to produce a wide range of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction techniques. For example, the structure of 1-phenyl-3-methyl-4-(2',4'-dimethylphenylazo)-pyrazolone-5 was determined by X-ray diffraction, revealing a planar pyrazole ring with substituents that are practically coplanar with it . Similarly, the crystal structure of other pyrazole derivatives has been established, showing various intermolecular interactions such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, the azo compound 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through a diazotization reaction . The reactivity of the pyrazole ring also allows for further functionalization, which can be used to synthesize more complex molecules or to modify the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of halogen atoms, as seen in some derivatives, can affect the crystal packing through halogen bonding interactions . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations, providing insight into the compound's reactivity and stability . Additionally, the solubility of these compounds in various solvents can vary, with some being readily soluble in organic solvents but insoluble in water .

Applications De Recherche Scientifique

Antibacterial Activities :

- Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which is structurally similar to 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole, have demonstrated moderate to good antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes (Asiri & Khan, 2010).

Structural and Spectral Characteristics :

- Studies on the tautomerism of related pyrazole compounds have provided insights into their structural and spectral properties, which are critical for various applications in material science and chemistry (Arbačiauskienė et al., 2018).

Electrochemical Applications :

- Electrochemically catalyzed N–N coupling and ring cleavage reactions of pyrazole derivatives have been explored for the synthesis of new heterocyclic compounds, highlighting the potential for electro-organic synthesis applications (Zandi et al., 2021).

Chemical Synthesis and Ligand Applications :

- Pyrazole derivatives have been used as analytical reagents, dyes, and medicinal substances. Their chelating ability makes them suitable for the synthesis of organometallic coordination polymers, indicating their potential in various industrial and research applications (Babadeev & Stroganova, 2020).

Kinetic Studies and Synthesis Optimization :

- Kinetic studies for the synthesis of certain pyrazole derivatives under specific conditions have been conducted, contributing to the understanding of reaction mechanisms and optimization of synthesis processes (Wang et al., 2015).

Safety and Hazards

While specific safety data for 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMBRTNFUHAKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

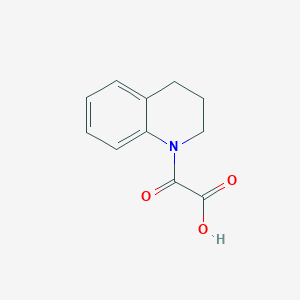

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)